molecular formula C19H18N4O B2814986 (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone CAS No. 296792-43-3

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

Cat. No. B2814986
CAS RN: 296792-43-3
M. Wt: 318.38
InChI Key: UUTOUSXRSANDCT-UHFFFAOYSA-N
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Description

“(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone” is a novel 5-HT(3) receptor antagonist . It has been investigated for its antidepressant potential using rodent behavioural models of depression .


Synthesis Analysis

While the exact synthesis process for this compound is not available in the search results, a similar compound was synthesized by the reductive amination of 7-methoxy-3-phenyl-4-(3-piperizin-1-yl-propaxy)chromen-2-one with different substituted aromatic aldehydes using sodium cyanoborohydride in methanol .


Molecular Structure Analysis

The molecular formula of this compound is C13H15ClN4O . It has a molecular weight of 278.74 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The storage temperature is room temperature in an inert atmosphere .

Scientific Research Applications

Mechanism of Action

Target of Action

The primary target of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone is the 5-HT3 receptor , a type of serotonin receptor . This receptor plays a crucial role in the transmission of signals in the central nervous system and is involved in various physiological processes .

Mode of Action

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone acts as an antagonist at the 5-HT3 receptor . This means it binds to the receptor and blocks its activation by serotonin, preventing the transmission of signals . This action can lead to changes in neuronal activity and neurotransmitter release .

Biochemical Pathways

The inhibition of the 5-HT3 receptor by (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone can affect several biochemical pathways. For instance, it can influence the release of other neurotransmitters, such as dopamine and acetylcholine . It can also impact the classical complement pathway, as suggested by a study on a similar compound .

Pharmacokinetics

The compound has an optimal log p (284) and pA2 value (73), which are greater than those of ondansetron, a well-known 5-HT3 receptor antagonist . These values suggest that the compound may have good absorption and distribution characteristics, which could impact its bioavailability.

Result of Action

The antagonistic action of (4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone at the 5-HT3 receptor has been associated with antidepressant-like effects in rodent models . For instance, it has been shown to reduce depressive-like behaviors in the forced swim test and the reserpine-induced hypothermia test . It also potentiated the 5-HTP induced head twitches response in mice .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

(4-phenylpiperazin-1-yl)-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O/c24-19(15-6-7-17-18(14-15)21-9-8-20-17)23-12-10-22(11-13-23)16-4-2-1-3-5-16/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTOUSXRSANDCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>47.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(4-Phenylpiperazin-1-yl)(quinoxalin-6-yl)methanone

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